N,N-dimethyl-6-[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]oxypyridine-3-carboxamide
Description
N,N-dimethyl-6-[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]oxypyridine-3-carboxamide is a complex organic compound that belongs to the class of pyridine carboxamides. This compound is characterized by its unique structure, which includes a pyridine ring, a piperidine ring, and a pyrimidine ring, making it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
N,N-dimethyl-6-[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]oxypyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-13-19-9-6-16(21-13)23-10-7-15(8-11-23)25-17-5-4-14(12-20-17)18(24)22(2)3/h4-6,9,12,15H,7-8,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHLOKUUABCZKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCC(CC2)OC3=NC=C(C=C3)C(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-6-[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]oxypyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridine and piperidine intermediates. These intermediates are then coupled with the pyrimidine derivative under specific reaction conditions. Common reagents used in these reactions include dimethylamine, pyridine-3-carboxylic acid, and 2-methylpyrimidine. The reaction conditions often involve the use of catalysts and solvents such as dichloromethane and methanol, with temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. This includes the use of automated systems for reagent addition and temperature control, as well as purification techniques such as crystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-6-[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]oxypyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkoxides replace existing groups on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted pyridine or piperidine compounds.
Scientific Research Applications
N,N-dimethyl-6-[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]oxypyridine-3-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-6-[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]oxypyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity or receptor binding.
Comparison with Similar Compounds
N,N-dimethyl-6-[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]oxypyridine-3-carboxamide can be compared with other similar compounds, such as:
N,N-dimethyl-4-pyridinecarboxamide: Similar structure but lacks the piperidine and pyrimidine rings.
N,N-dimethyl-6-piperidinylpyridine-3-carboxamide: Contains the piperidine ring but lacks the pyrimidine ring.
N,N-dimethyl-6-pyrimidinylpyridine-3-carboxamide: Contains the pyrimidine ring but lacks the piperidine ring.
The uniqueness of this compound lies in its combination of these three rings, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
